molecular formula C6H8Cl2O4S B15177113 3,3'-Sulphonyldipropionyl dichloride CAS No. 94088-94-5

3,3'-Sulphonyldipropionyl dichloride

Cat. No.: B15177113
CAS No.: 94088-94-5
M. Wt: 247.10 g/mol
InChI Key: IGGIVQUWQUIPLQ-UHFFFAOYSA-N
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Description

3,3’-Sulphonyldipropionyl dichloride is a chemical compound with the molecular formula C6H8Cl2O4S and a molecular weight of 247.1 g/mol . . This compound is characterized by the presence of two propionyl chloride groups attached to a sulfonyl group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Sulphonyldipropionyl dichloride typically involves the reaction of 3,3’-Sulfonylbis(propionic acid) with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chlorides. The general reaction scheme is as follows:

3,3’-Sulfonylbis(propionic acid)+2SOCl23,3’-Sulphonyldipropionyl dichloride+2HCl+SO2\text{3,3'-Sulfonylbis(propionic acid)} + 2 \text{SOCl}_2 \rightarrow \text{3,3'-Sulphonyldipropionyl dichloride} + 2 \text{HCl} + \text{SO}_2 3,3’-Sulfonylbis(propionic acid)+2SOCl2​→3,3’-Sulphonyldipropionyl dichloride+2HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of 3,3’-Sulphonyldipropionyl dichloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride is preferred due to its ability to produce gaseous by-products (HCl and SO2), which can be easily removed from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

3,3’-Sulphonyldipropionyl dichloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3,3’-Sulfonylbis(propionic acid).

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,3’-Sulphonyldipropionyl dichloride involves the reactivity of its acid chloride groups. These groups can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The sulfonyl group can also participate in redox reactions, influencing the overall reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Sulphonyldipropionyl dichloride is unique due to its dual reactivity, possessing both acid chloride and sulfonyl functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

CAS No.

94088-94-5

Molecular Formula

C6H8Cl2O4S

Molecular Weight

247.10 g/mol

IUPAC Name

3-(3-chloro-3-oxopropyl)sulfonylpropanoyl chloride

InChI

InChI=1S/C6H8Cl2O4S/c7-5(9)1-3-13(11,12)4-2-6(8)10/h1-4H2

InChI Key

IGGIVQUWQUIPLQ-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)CCC(=O)Cl)C(=O)Cl

Origin of Product

United States

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